molecular formula C10H18N2 B13193373 Spiro[2.6]nonane-4-carboximidamide

Spiro[2.6]nonane-4-carboximidamide

Cat. No.: B13193373
M. Wt: 166.26 g/mol
InChI Key: VYCZYOWEXCVGSY-UHFFFAOYSA-N
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Description

Spiro[2.6]nonane-4-carboximidamide is a spirocyclic compound characterized by a unique structure where two rings share a single common atom. This compound has the molecular formula C₁₀H₁₈N₂ and a molecular weight of 166.26 g/mol Spirocyclic compounds like Spiro[2

Preparation Methods

The synthesis of Spiro[2.6]nonane-4-carboximidamide involves several steps, typically starting with the formation of the spirocyclic core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the spirocyclic core can be constructed using a tandem Nazarov cyclization followed by a semipinacol rearrangement . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced catalytic processes and controlled reaction environments.

Chemical Reactions Analysis

Spiro[2.6]nonane-4-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the spirocyclic ring.

    Addition: Electrophilic addition reactions can also take place, particularly at the double bonds present in the structure.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations

Scientific Research Applications

Mechanism of Action

The mechanism of action of Spiro[2.6]nonane-4-carboximidamide involves its interaction with specific molecular targets, often through binding to active sites on enzymes or receptors. The spirocyclic structure allows for unique spatial arrangements that can enhance binding affinity and specificity. Pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes .

Comparison with Similar Compounds

Spiro[2.6]nonane-4-carboximidamide can be compared with other spirocyclic compounds such as Spiro[4.4]nonane and Spiro[5.5]undecane. These compounds share the common feature of having two rings connected through a single atom, but they differ in the size and nature of the rings:

The uniqueness of this compound lies in its specific ring size and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

spiro[2.6]nonane-9-carboximidamide

InChI

InChI=1S/C10H18N2/c11-9(12)8-4-2-1-3-5-10(8)6-7-10/h8H,1-7H2,(H3,11,12)

InChI Key

VYCZYOWEXCVGSY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C2(CC1)CC2)C(=N)N

Origin of Product

United States

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